Phenyl 1,4-diazepane-1-carboxylate
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Overview
Description
Phenyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1,4-diazepane-1-carboxylate can be synthesized through the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and various aromatic aldehydes . The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Phenyl 1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1,4-Diazepane: The parent compound, which lacks the phenyl and carboxylate groups.
Phenyl 1,4-diazepane-1-carboxamide: A similar compound where the carboxylate group is replaced by a carboxamide group.
1,4-Diazepane-1-carboxylate derivatives: Various derivatives with different substituents on the phenyl ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
phenyl 1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
ZWBYUPCGKNBBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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